N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methyl-3-nitrobenzamide
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Description
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C21H18N6O4 and its molecular weight is 418.413. The purity is usually 95%.
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Biological Activity
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methyl-3-nitrobenzamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Features
The compound features a complex structure characterized by:
- A pyrazolo[3,4-d]pyrimidine core , which is known for its pharmacological properties.
- Substituents including a 3,4-dimethylphenyl group and a 2-methyl-3-nitrobenzamide moiety , which enhance its biological activity.
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class often act by:
- Inhibiting specific enzymes : Many derivatives have shown the ability to inhibit kinases and other enzymes implicated in cancer progression and inflammation.
- Modulating signaling pathways : These compounds can interfere with cellular signaling pathways, such as those involving epidermal growth factor receptors (EGFR), which are crucial in cancer biology.
Anticancer Properties
Several studies have demonstrated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:
- In vitro studies have shown that similar compounds exhibit significant anti-proliferative effects against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer) cells. For example, a related compound showed IC50 values of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been investigated:
- In a study evaluating several pyrazolo[3,4-d]pyrimidine derivatives, some exhibited notable anti-inflammatory effects through inhibition of pro-inflammatory cytokines and enzymes .
Antimicrobial Activity
Research has indicated that certain derivatives possess antimicrobial properties:
- Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Case Studies
- Epidermal Growth Factor Receptor Inhibition :
- Cytotoxicity Against Cancer Cell Lines :
Comparative Analysis of Related Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-(1-(3-methylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3-fluorophenyl)acetamide | Similar pyrazolo core with different substitutions | Anticancer activity |
N-(1-(2-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-methylacetamide | Contains a chlorophenyl group | Antimicrobial properties |
N-(1-(2-methylphenyl)-5(4H)-oxopyrazolo[3,4-d]pyrimidin-5(6H)-yl)-N-(naphthalen-2-yl)acetamide | Features naphthalene substitution | Potential anti-inflammatory effects |
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O4/c1-12-7-8-15(9-13(12)2)26-19-17(10-23-26)21(29)25(11-22-19)24-20(28)16-5-4-6-18(14(16)3)27(30)31/h4-11H,1-3H3,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKCJIUNHRQGII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.